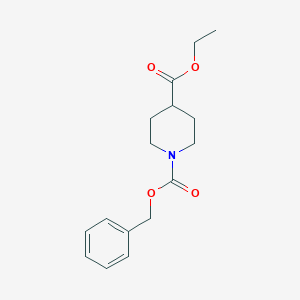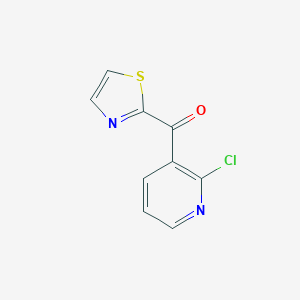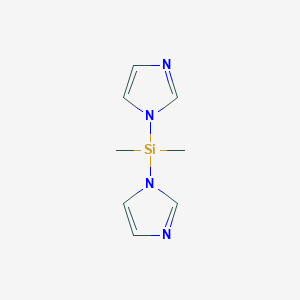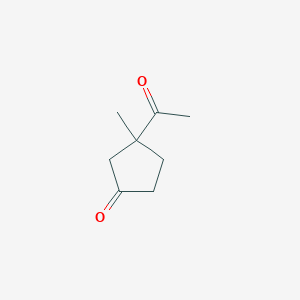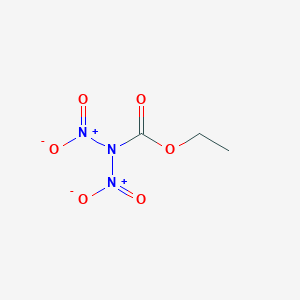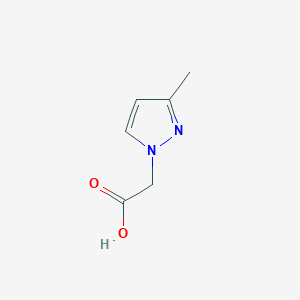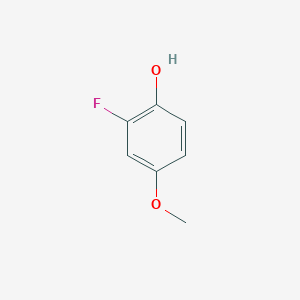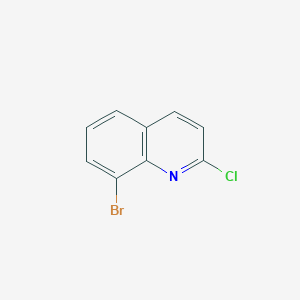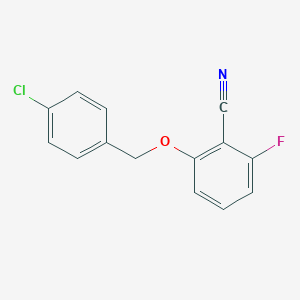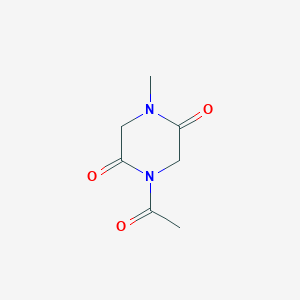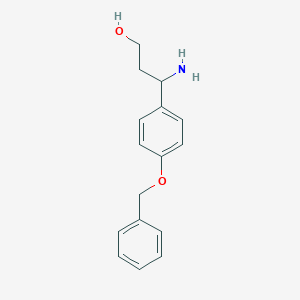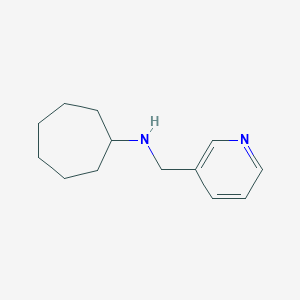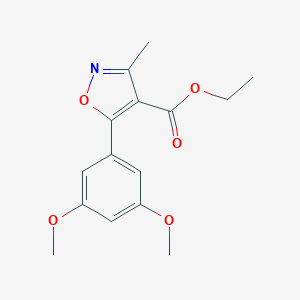![molecular formula C6H5N3O B070278 1H-pyrazolo[3,4-b]pyridin-1-ol CAS No. 159487-16-8](/img/structure/B70278.png)
1H-pyrazolo[3,4-b]pyridin-1-ol
概要
説明
1H-Pyrazolo[3,4-b]pyridin-1-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
準備方法
The synthesis of 1H-pyrazolo[3,4-b]pyridin-1-ol can be achieved through various synthetic routes. One common method involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, resulting in high yields and enantioselectivity . Another approach includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid . Industrial production methods often involve similar synthetic strategies but are optimized for large-scale production, ensuring high purity and yield.
化学反応の分析
1H-Pyrazolo[3,4-b]pyridin-1-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or pyridine rings.
Common reagents used in these reactions include acetic anhydride, phosphorus oxychloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1H-Pyrazolo[3,4-b]pyridin-1-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1H-pyrazolo[3,4-b]pyridin-1-ol involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can regulate signal transduction pathways involved in cell proliferation, differentiation, and survival . This makes it a promising candidate for the development of targeted therapies for cancer and other diseases.
類似化合物との比較
1H-Pyrazolo[3,4-b]pyridin-1-ol can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-c]pyridine: Another member of the pyrazolopyridine family with a different ring fusion pattern.
1H-Pyrazolo[4,3-b]pyridine: Similar in structure but with different substitution patterns and biological activities.
1H-Pyrazolo[1,5-a]pyridine: Known for its unique chemical properties and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific ring fusion and substitution patterns, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-hydroxypyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-9-6-5(4-8-9)2-1-3-7-6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNGLGRPIMOUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(N=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

